2-Ethylbutanethioamide

Overview

Description

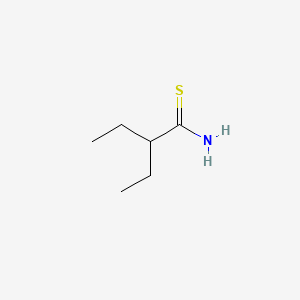

2-Ethylbutanethioamide is an organic compound with the molecular formula C₆H₁₃NS It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to an amide group

Mechanism of Action

Target of Action

2-Ethylbutanethioamide, also known as Ethionamide, is primarily used as a second-line antitubercular agent . It targets the synthesis of mycolic acid, a key component in the cell wall of mycobacteria . This makes it effective in the treatment of tuberculosis when other treatments have failed .

Mode of Action

Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism . It inhibits mycolic acid synthesis, which is crucial for the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

It is known that the compound interferes with the synthesis of mycolic acid, a long-chain fatty acid found in the cell wall of mycobacteria . By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Result of Action

The primary result of this compound’s action is the inhibition of mycolic acid synthesis, leading to the death of Mycobacterium tuberculosis . This makes it an effective treatment for tuberculosis, particularly in cases where other treatments have failed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutanoyl chloride with ammonium thiocyanate, followed by hydrolysis. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutanethioamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone, depending on the oxidizing agent used.

Reduction: Reduction of this compound can yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioamides.

Scientific Research Applications

2-Ethylbutanethioamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

2-Ethylbutanamide: Lacks the sulfur atom, making it less reactive in certain chemical reactions.

Butanethioamide: Similar structure but without the ethyl group, leading to different physical and chemical properties.

2-Methylbutanethioamide: The presence of a methyl group instead of an ethyl group results in variations in reactivity and applications.

Uniqueness: 2-Ethylbutanethioamide is unique due to the combination of its thioamide group and ethyl substituent, which confer specific reactivity and potential applications not shared by its analogs. This makes it a valuable compound for research and industrial purposes.

Biological Activity

2-Ethylbutanethioamide is a thioamide compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. Thioamides, characterized by the replacement of the oxygen atom in amides with sulfur, exhibit unique properties that can enhance the biological activity of compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNS

- Molecular Weight : 145.24 g/mol

The presence of the thioamide functional group contributes to its distinct reactivity and biological properties, distinguishing it from traditional amides.

Mechanisms of Biological Activity

Thioamides like this compound are known to influence various biological processes through different mechanisms:

- Enzyme Inhibition : Thioamides can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This inhibition can lead to antibacterial effects, as demonstrated by related thioamide compounds like closthioamide .

- Stability and Bioavailability : The incorporation of thioamides into peptide structures can enhance metabolic stability. For instance, thioamidated peptides have shown significantly extended half-lives in biological systems compared to their oxoamide counterparts .

- Antimicrobial Activity : Thioamides have been shown to possess antimicrobial properties, likely due to their ability to disrupt essential bacterial processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of thioamides, providing insights into their potential applications.

Case Study 1: Antibacterial Activity

A study focused on closthioamide, a structurally similar thioamide, revealed its ability to inhibit ATPase activity in bacterial DNA gyrase. This inhibition was linked to its thioamide moieties, which were critical for maintaining antibacterial efficacy .

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Closthioamide | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | |

| This compound | Antimicrobial | Potentially similar mechanisms as closthioamide |

Case Study 2: Peptide Modification

Research has highlighted how thioamides can be strategically incorporated into peptide sequences to enhance their stability and activity. For example, peptides modified with thioamides demonstrated improved resistance to enzymatic degradation compared to traditional peptides .

Comparative Analysis of Thioamidated vs. Oxoamidated Compounds

The following table summarizes key differences in biological activity between thioamidated and oxoamidated compounds:

| Feature | Thioamidated Compounds | Oxoamidated Compounds |

|---|---|---|

| Stability | Higher metabolic stability | Lower metabolic stability |

| Biological Activity | Enhanced enzyme inhibition | Standard enzyme inhibition |

| Therapeutic Applications | Antimicrobial, anticancer | Limited scope |

Properties

IUPAC Name |

2-ethylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXMBHQIBIRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243543 | |

| Record name | Butyramide, 2-ethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98278-52-5 | |

| Record name | Butyramide, 2-ethylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098278525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyramide, 2-ethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.